molecular formula C17H18N2O3 B5826734 N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide

Cat. No.: B5826734
M. Wt: 298.34 g/mol
InChI Key: WRQCNZIKJLKUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an amide group (-CONH2) linked to a phenyl ring and an ethoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-amino-2-oxoethoxy)aniline with 3-phenylpropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison: N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both an ethoxy group and a phenylpropanamide moiety. This combination of functional groups contributes to its distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenylpropanamide moiety may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor or modulator in biological assays .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)12-22-15-9-7-14(8-10-15)19-17(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQCNZIKJLKUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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